3-Bromo-6-fluoro-3H-indazole
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Overview
Description
3-Bromo-6-fluoro-3H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 3 and 6 positions, respectively. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-3H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-3H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
3-Bromo-6-fluoro-3H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-3H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indazole scaffold .
Comparison with Similar Compounds
3-Bromo-1H-indazole: Lacks the fluorine atom at the 6 position.
6-Fluoro-1H-indazole: Lacks the bromine atom at the 3 position.
3-Chloro-6-fluoro-1H-indazole: Similar structure but with chlorine instead of bromine at the 3 position.
Uniqueness: 3-Bromo-6-fluoro-3H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C7H4BrFN2 |
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Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-6-fluoro-3H-indazole |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3,7H |
InChI Key |
DLNCAGCYEFEJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NC2Br |
Origin of Product |
United States |
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